molecular formula C9H10ClF2N B2958939 2,2-Difluoro-1-phenylcyclopropan-1-amine hydrochloride CAS No. 850088-52-7

2,2-Difluoro-1-phenylcyclopropan-1-amine hydrochloride

Cat. No.: B2958939
CAS No.: 850088-52-7
M. Wt: 205.63
InChI Key: KHTPGNKLQPYSBS-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-phenylcyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C9H9F2N·HCl It is characterized by a cyclopropane ring substituted with two fluorine atoms and a phenyl group, and it forms a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-1-phenylcyclopropan-1-amine hydrochloride typically involves the following steps:

  • Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a Simmons-Smith reaction, where a dihalocarbene reacts with an alkene.

  • Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

  • Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.

  • Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions would require careful control of temperature, pressure, and reagent concentrations to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-1-phenylcyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can lead to the formation of different amines or alcohols.

  • Substitution Reactions: Substitution at the fluorine atoms or the phenyl group can occur under specific conditions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong acids or bases can facilitate substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxo-compounds depending on the specific oxidation conditions.

  • Reduction Products: Different amines or alcohols.

  • Substitution Products: Halogenated derivatives or other substituted cyclopropanes.

Scientific Research Applications

2,2-Difluoro-1-phenylcyclopropan-1-amine hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.

  • Industry: The compound's unique properties make it useful in material science and the development of advanced materials.

Mechanism of Action

The mechanism by which 2,2-Difluoro-1-phenylcyclopropan-1-amine hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 2,2-Difluoro-1-phenylpropan-1-amine hydrochloride: Similar structure but with a different ring size.

  • 1-Phenylcyclopropan-1-amine hydrochloride: Lacks the fluorine atoms.

Uniqueness: 2,2-Difluoro-1-phenylcyclopropan-1-amine hydrochloride is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and physical properties compared to similar compounds

Properties

IUPAC Name

2,2-difluoro-1-phenylcyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N.ClH/c10-9(11)6-8(9,12)7-4-2-1-3-5-7;/h1-5H,6,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHTPGNKLQPYSBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)(C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850088-52-7
Record name 2,2-difluoro-1-phenylcyclopropan-1-amine hydrochloride
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